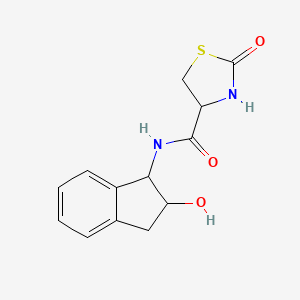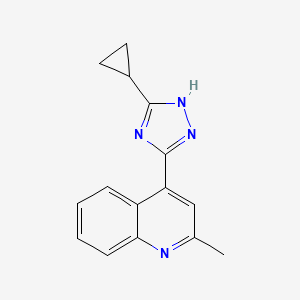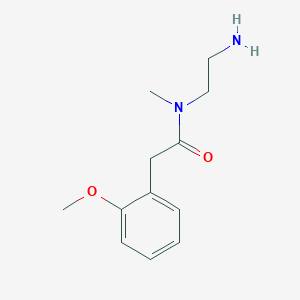
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide, also known as HIT-Car, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. HIT-Car is a thiazolidinedione derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用機序
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is not fully understood, but it is believed to act through multiple pathways. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to activate PPARγ, a transcription factor that regulates glucose and lipid metabolism. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has also been shown to inhibit NF-κB, a transcription factor that regulates inflammation and cell survival. Additionally, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has also been shown to improve insulin sensitivity and reduce glucose levels in animal models of diabetes. Additionally, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is its versatility in the laboratory. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide can be easily synthesized and purified, making it a viable candidate for further research. Additionally, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to have a wide range of potential therapeutic applications, making it an attractive target for drug development.
One limitation of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide is its potential toxicity. While N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to be relatively non-toxic in animal models, further studies are needed to determine its safety in humans. Additionally, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide may have limited bioavailability, which could limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide. One direction is to further investigate the mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide. Understanding how N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide works at the molecular level could lead to the development of more effective drugs.
Another direction is to investigate the potential therapeutic applications of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide in other diseases, such as neurodegenerative diseases and cardiovascular disease. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to have anti-inflammatory and anti-oxidative properties, which could make it a potential candidate for the treatment of these diseases.
Finally, future research could focus on optimizing the synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide to improve yield and purity. This could make N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide a more viable candidate for drug development and clinical trials.
Conclusion:
In conclusion, N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide, or N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and has a wide range of potential therapeutic applications. Future research on N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide could lead to the development of more effective drugs for the treatment of various diseases.
合成法
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide involves the reaction of 2-hydroxy-1-indanone with thiourea followed by the addition of ethyl chloroacetate. The resulting compound is then hydrolyzed to form N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide. The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been optimized to improve yield and purity, making it a viable candidate for further research.
科学的研究の応用
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
特性
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-10-5-7-3-1-2-4-8(7)11(10)15-12(17)9-6-19-13(18)14-9/h1-4,9-11,16H,5-6H2,(H,14,18)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNVYZSPIUSCTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C3CSC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1,3-thiazolidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)


![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)






